4-Methyl-2-(trifluoromethoxy)phenylacetonitrile
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Overview
Description
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO It is a nitrile derivative characterized by the presence of a trifluoromethoxy group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 4-methyl-2-(trifluoromethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetonitrile: Similar structure but lacks the methyl group.
2-Methyl-4-(trifluoromethoxy)phenylacetonitrile: Similar structure but with different substitution patterns.
Uniqueness
4-Methyl-2-(trifluoromethoxy)phenylacetonitrile is unique due to the specific positioning of the methyl and trifluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H8F3NO |
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Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-[4-methyl-2-(trifluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3NO/c1-7-2-3-8(4-5-14)9(6-7)15-10(11,12)13/h2-3,6H,4H2,1H3 |
InChI Key |
UQGIEASMXXCFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)OC(F)(F)F |
Origin of Product |
United States |
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